

# A Comprehensive Guide to Validating EPDM Compatibility with Industrial Fluids

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For researchers, scientists, and drug development professionals, understanding the compatibility of materials with various chemicals is paramount to ensuring the integrity and safety of experiments and processes. Ethylene Propylene Diene Monomer (EPDM), a synthetic rubber, is widely used for seals, gaskets, and tubing due to its excellent resistance to a range of substances. This guide provides a detailed comparison of EPDM's compatibility with various industrial fluids, supported by experimental data and standardized testing protocols.

## **EPDM Chemical Compatibility: A Comparative Overview**

EPDM generally exhibits excellent resistance to polar fluids, such as water, steam, acids, and bases, but shows poor compatibility with non-polar substances like oils, gasoline, and hydrocarbon solvents.[1][2][3] The following tables summarize the compatibility of EPDM with a range of common industrial fluids. The qualitative ratings are based on industry standards and published data, while the quantitative data represents the percentage change in key physical properties after immersion, as per standardized testing methods.

Table 1: EPDM Compatibility with Acids and Bases



Chemical Fluid	<b>Concentr</b> ation	Qualitativ e Rating	Volume Swell (%)	Hardness Change (Shore A)	Tensile Strength Change (%)	Elongatio n Change (%)
Acids						
Acetic Acid	20%	Excellent[4 ]	Data not available	Data not available	Data not available	Data not available
Acetic Acid	Glacial	Good[4]	Data not available	Data not available	Data not available	Data not available
Hydrochlori c Acid	20%	Excellent[4	Data not available	Data not available	Data not available	Data not available
Hydrochlori c Acid	37%	Poor[4]	Data not available	Data not available	Data not available	Data not available
Nitric Acid	Dilute	Data not available	Data not available	Data not available	Data not available	Data not available
Sulfuric Acid	<10%	Excellent	Data not available	Data not available	Data not available	Data not available
Sulfuric Acid	1 M	Good	+1.64[5]	Minimal Change[6]	-15 (approx.)[7]	-7 (approx.)[8]
Bases						
Ammonia	Anhydrous	Excellent[4	Data not available	Data not available	Data not available	Data not available
Sodium Hydroxide	25%	Good	Data not available	Data not available	Significant Decrease[9	Data not available
Sodium Hydroxide	50%	Excellent[2	Data not available	Data not available	Data not available	Data not available
Potassium Hydroxide	Concentrat ed	Excellent[1	Data not available	Data not available	Data not available	Data not available



Table 2: EPDM Compatibility with Solvents

Chemical Fluid	Qualitative Rating	Volume Swell (%)	Hardness Change (Shore A)	Tensile Strength Change (%)	Elongation Change (%)
Acetone	Excellent[4]	Data not available	Data not available	Data not available	Data not available
Ethanol	Good	Data not available	Data not available	Data not available	Data not available
Isopropyl Alcohol	Excellent	Data not available	Data not available	Data not available	Data not available
Methanol	Good	Data not available	Data not available	Data not available	Data not available
Methyl Ethyl Ketone (MEK)	Good[2]	Data not available	Data not available	Data not available	Data not available
Toluene	Not Recommend ed	Data not available	Data not available	Data not available	Data not available
Xylene	Not Recommend ed	Data not available	Data not available	Data not available	Data not available

Table 3: EPDM Compatibility with Oils and Hydrocarbons

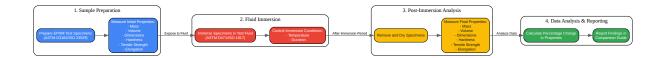


Chemical Fluid	Qualitative Rating	Volume Swell (%)	Hardness Change (Shore A)	Tensile Strength Change (%)	Elongation Change (%)
ASTM Oil #1	Not Recommend ed	Data not available	Data not available	Data not available	Data not available
ASTM Oil #3	Not Recommend ed	Data not available	Data not available	Data not available	Data not available
Gasoline	Not Recommend ed[10]	High[10]	Decrease[10]	Significant Decrease[10]	Data not available
Hydraulic Oil (Petroleum)	Not Recommend ed[4]	Data not available	Data not available	Data not available	Data not available
Hydraulic Oil (Synthetic)	Excellent[4]	Data not available	Data not available	Data not available	Data not available
Kerosene	Not Recommend ed[1]	Data not available	Data not available	Data not available	Data not available
Mineral Oil	Not Recommend ed[2]	Data not available	Data not available	Data not available	Data not available

## **Experimental Workflow for EPDM Compatibility Validation**

To ensure accurate and reproducible results when testing the compatibility of EPDM with industrial fluids, a standardized experimental workflow is crucial. The following diagram illustrates the key steps involved, based on internationally recognized standards such as ASTM D471 and ISO 1817.





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Fig 1. EPDM Compatibility Validation Workflow

### **Detailed Experimental Protocol**

This protocol outlines the standardized procedure for determining the effect of industrial fluids on EPDM rubber, based on ASTM D471 and ISO 1817.[11][12]

- 1. Test Specimen Preparation
- Prepare standard test specimens of vulcanized EPDM rubber. The typical dimensions are 25 mm x 50 mm x 2.0  $\pm$  0.1 mm.[11]
- For finished articles, if the thickness is less than 2.0 mm, use the original thickness. If it is greater, reduce it to  $2.0 \pm 0.1$  mm.
- Ensure all specimens are clean and free from any surface contaminants.
- 2. Initial Property Measurement
- Mass: Weigh each specimen to the nearest milligram.
- Volume: Determine the initial volume of each specimen using the water displacement method.
- Dimensions: Measure the length, width, and thickness of each specimen.



- Hardness: Measure the Shore A durometer hardness at several points on the specimen surface.
- Tensile Properties: Determine the tensile strength and ultimate elongation of a set of control specimens according to ASTM D412.
- 3. Immersion Procedure
- Select the industrial fluid for testing. For comparative and service-related tests, it is recommended to use the actual service liquid.[11]
- Place the test specimens in a suitable glass container. The volume of the liquid should be at least 15 times the total volume of the specimens.[11]
- Ensure the specimens are fully immersed and separated from each other.
- Seal the container to prevent evaporation of the test fluid.
- Place the container in a temperature-controlled oven or bath set to the desired test temperature. Common test temperatures are 23°C, 70°C, and 100°C.
- The standard immersion periods are typically 24, 70, or 168 hours.[12]
- 4. Post-Immersion Property Measurement
- After the specified immersion period, remove the specimens from the fluid.
- For volatile liquids, quickly wipe the specimens with a clean, dry cloth and immediately proceed to measure mass and volume.
- For non-volatile liquids, the specimens can be cooled to room temperature before measurement.
- Mass: Reweigh the specimens.
- Volume: Redetermine the volume by water displacement.
- Dimensions: Remeasure the dimensions.



- Hardness: Remeasure the Shore A hardness.
- Tensile Properties: After the specimens have been thoroughly dried and conditioned, perform tensile testing to determine the final tensile strength and elongation.
- 5. Calculation of Property Changes
- Calculate the percentage change in each property using the following formulas:
  - Percent Change in Mass (%) = [ (Final Mass Initial Mass) / Initial Mass] x 100
  - Percent Change in Volume (Volume Swell, %) = [ (Final Volume Initial Volume) / Initial
     Volume ] x 100
  - Percent Change in Tensile Strength (%) = [ (Final Tensile Strength Initial Tensile Strength) / Initial Tensile Strength] x 100
  - Percent Change in Elongation (%) = [ (Final Elongation Initial Elongation) / Initial Elongation ]  $\times$  100
  - Change in Hardness (Points) = Final Hardness Initial Hardness

By following this comprehensive guide, researchers, scientists, and drug development professionals can make informed decisions about the suitability of EPDM for their specific applications, ensuring the reliability and longevity of their equipment and the integrity of their work. It is always recommended to conduct specific tests under the actual service conditions for critical applications.[13]

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